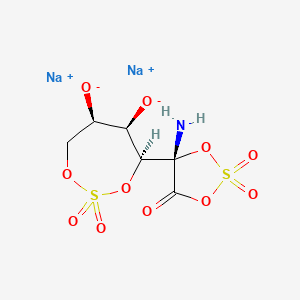
D-Glucosamine-3,6-di-O-sulphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucosamine-3,6-di-O-sulphate disodium salt: is a chemical compound with the molecular formula C6H11NO11S2Na2 and a molecular weight of 383.25 g/mol . It is primarily used in scientific research and is not intended for diagnostic or therapeutic use . This compound is a derivative of glucosamine, which is a naturally occurring amino sugar found in the exoskeletons of crustaceans, fungi, and many higher organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucosamine-3,6-di-O-sulphate disodium salt typically involves the sulfation of glucosamine. The process includes the reaction of glucosamine with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction is followed by neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods: Industrial production of D-Glucosamine-3,6-di-O-sulphate disodium salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: D-Glucosamine-3,6-di-O-sulphate disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of glucosamine.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different functional groups replacing the sulfate groups.
Scientific Research Applications
D-Glucosamine-3,6-di-O-sulphate disodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in joint health and cartilage repair.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of D-Glucosamine-3,6-di-O-sulphate disodium salt involves its interaction with various molecular targets and pathways. It is known to influence the synthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues. The compound may also modulate inflammatory pathways and cellular signaling processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
D-Glucosamine-2,3-disulfate disodium salt: Another sulfated derivative of glucosamine with similar properties but different sulfation positions.
N-Acetyl-D-glucosamine: A derivative of glucosamine with an acetyl group, commonly found in the exoskeletons of crustaceans and insects.
Uniqueness: D-Glucosamine-3,6-di-O-sulphate disodium salt is unique due to its specific sulfation pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in research focused on cartilage repair and anti-inflammatory effects .
Properties
Molecular Formula |
C6H7NNa2O11S2 |
|---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
disodium;(4S,5R,6R)-4-[(4S)-4-amino-2,2,5-trioxo-1,3,2-dioxathiolan-4-yl]-2,2-dioxo-1,3,2-dioxathiepane-5,6-diolate |
InChI |
InChI=1S/C6H7NO11S2.2Na/c7-6(5(10)17-20(13,14)18-6)4-3(9)2(8)1-15-19(11,12)16-4;;/h2-4H,1,7H2;;/q-2;2*+1/t2-,3-,4+,6+;;/m1../s1 |
InChI Key |
RAIWSYDLOCRFAP-FKNLCBSLSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](OS(=O)(=O)O1)[C@]2(C(=O)OS(=O)(=O)O2)N)[O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C1C(C(C(OS(=O)(=O)O1)C2(C(=O)OS(=O)(=O)O2)N)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


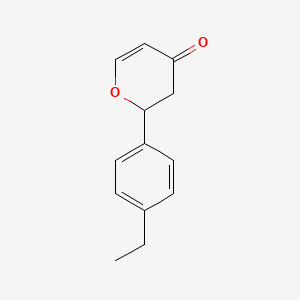
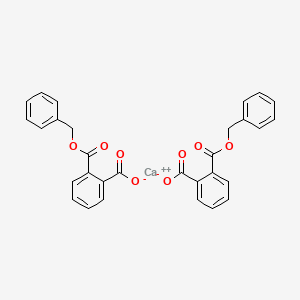
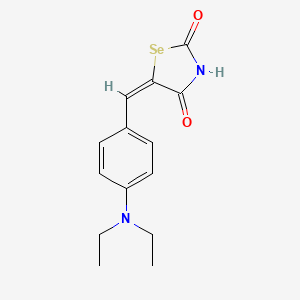
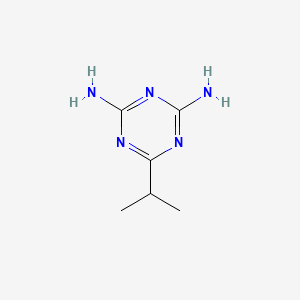
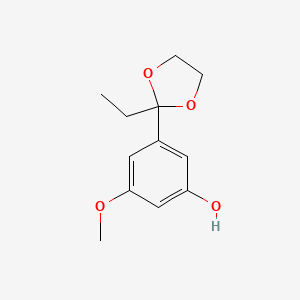
![Dibenzo[b,d]furan-3-sulfonic acid](/img/structure/B13808079.png)
![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-6-(propylamino)-pyrimidin-5-YL]-](/img/structure/B13808090.png)
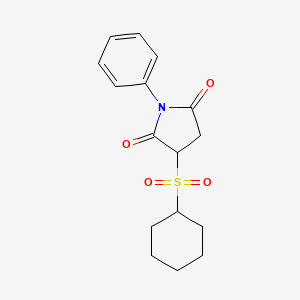
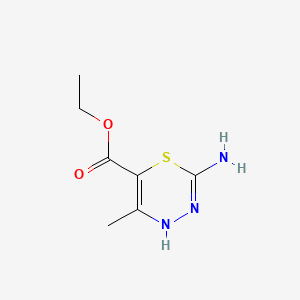

![4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide]](/img/structure/B13808113.png)

![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)

